Olopatadine-d3 Hydrochloride

Overview

Description

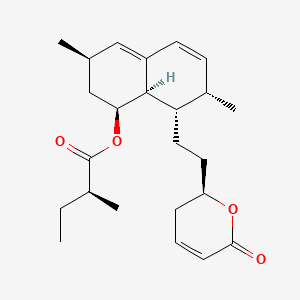

Olopatadine-d3 (hydrochloride) is a deuterated form of olopatadine hydrochloride, which is a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used to treat allergic conjunctivitis and rhinitis by blocking the effects of histamine, a primary inflammatory mediator .

Mechanism of Action

Target of Action

Olopatadine-d3 Hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions . Olopatadine also interacts with other targets such as Histamine H2 and H3 receptors, and various proteins in the S100 family .

Mode of Action

This compound acts as a selective antagonist of the Histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also acts as a mast cell stabilizer , inhibiting the release of histamine from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the Histamine H1 receptor, it prevents histamine-induced effects on conjunctival epithelial cells . Additionally, it has been found to target the NF-κB signaling pathway , which plays a major role in inflammatory responses .

Result of Action

The action of this compound results in the attenuation of inflammatory and allergic reactions . This includes a reduction in symptoms such as ocular itching associated with allergic conjunctivitis and symptoms of seasonal allergic rhinitis . It has also been found to have a protective effect against acute lung injury induced by lipopolysaccharide (LPS), a bacterial endotoxin .

Biochemical Analysis

Biochemical Properties

Olopatadine-d3 Hydrochloride works by attenuating inflammatory and allergic reactions . It interacts with histamine H1 receptors, blocking the effects of histamine, a primary inflammatory mediator . This interaction inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the effects of histamine, thereby reducing inflammatory and allergic reactions . In a study, Olopatadine Hydrochloride was found to attenuate lipopolysaccharide (LPS)-induced elevation of proinflammatory markers, oxidative stress, neutrophil infiltration, edema, and damage in lungs .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective histamine H1 antagonist . It blocks the effects of histamine at the molecular level, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . It also acts as a mast cell stabilizer, inhibiting the immunologically-stimulated release of histamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study found that heat sterilization yields a higher content of Olopatadine Hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study found that treatment with Olopatadine Hydrochloride significantly ameliorated LPS-induced lung injury, thus conferring improvement in survival . The effects produced by Olopatadine Hydrochloride medium dose (1 mg/kg) were comparable to dexamethasone standard .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least six circulating metabolites in human plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olopatadine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the olopatadine molecule. One common method is the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the reaction of N,N-dimethylamino chloropropane hydrochloride with potassium bromide and hexamethyl phosphoramide in dimethyl sulfoxide, followed by the addition of isoxepac .

Industrial Production Methods

Industrial production of olopatadine-d3 (hydrochloride) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Olopatadine-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide and potassium bromide are commonly used.

Major Products Formed

The major products formed from these reactions include various degradation products such as α-hydroxy olopatadine and olopatadine related compound B .

Scientific Research Applications

Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of olopatadine in various formulations.

Biology: Studied for its effects on histamine release and mast cell stabilization.

Medicine: Used in clinical research to study its efficacy and safety in treating allergic conditions.

Industry: Employed in the development of new antihistamine formulations and as a quality control standard

Comparison with Similar Compounds

Similar Compounds

Ketotifen fumarate: Another antihistamine used for allergic conjunctivitis.

Azelastine hydrochloride: Used for allergic rhinitis and conjunctivitis.

Epinastine hydrochloride: An antihistamine with similar applications.

Uniqueness

Olopatadine-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research settings. Its selective action on histamine H1 receptors and mast cell stabilization also sets it apart from other antihistamines .

Properties

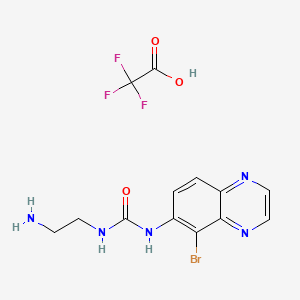

IUPAC Name |

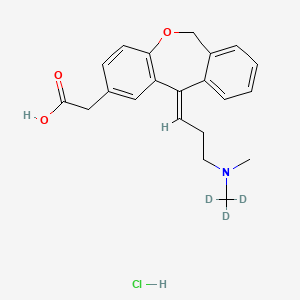

2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-KSSVLRJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

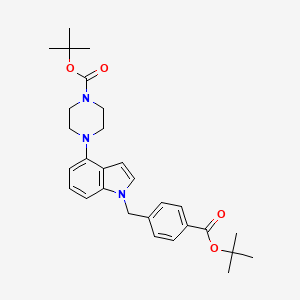

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

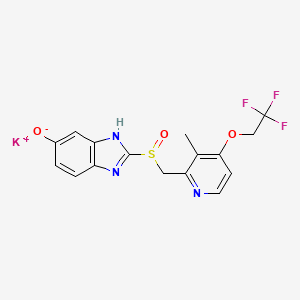

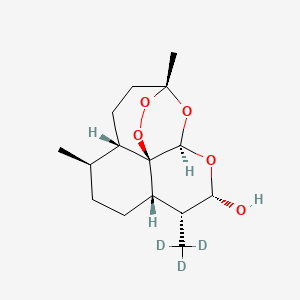

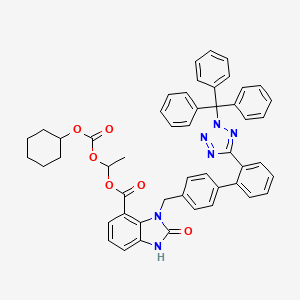

![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)